molecular formula C25H25NO6 B14163567 Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate CAS No. 956437-60-8

Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate

Cat. No.: B14163567
CAS No.: 956437-60-8
M. Wt: 435.5 g/mol
InChI Key: OORPOUQTSWZPQG-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyranochromen ring system fused with a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Pyranochromen Ring: The initial step involves the synthesis of the pyranochromen ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The next step involves the acylation of the pyranochromen ring with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the pyranochromen ring.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyranochromen ring system can intercalate with DNA, inhibiting topoisomerase enzymes and preventing DNA replication. Additionally, the acetamido group can form hydrogen bonds with protein targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2R,4aR)-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)propanoate
  • 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
  • Pentanoic acid, 2,4,4-trimethyl-3-oxo-, ethyl ester

Uniqueness

What sets Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate apart from similar compounds is its unique combination of a pyranochromen ring with an acetamido benzoate ester. This structure imparts specific biological activities and chemical reactivity that are not observed in other compounds with similar backbones.

Properties

CAS No.

956437-60-8

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-[[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H25NO6/c1-14-18-11-16-9-10-25(2,3)32-20(16)13-21(18)31-24(29)19(14)12-22(27)26-17-7-5-15(6-8-17)23(28)30-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,26,27)

InChI Key

OORPOUQTSWZPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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